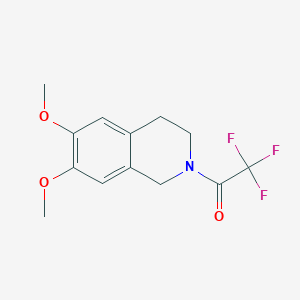
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. It may also modulate the immune system and enhance the body's natural defenses against cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline can affect various biochemical and physiological processes in the body. It has been shown to reduce oxidative stress, which is known to contribute to the development of various diseases. It may also modulate the activity of certain signaling pathways involved in inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high potency. This compound has been shown to be effective at relatively low concentrations, making it a cost-effective option for researchers. Additionally, its relatively simple synthesis method and availability make it a convenient option for lab experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that it can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage and improve cognitive function in animal models.
Another area of research is its potential as an anti-viral agent. Studies have shown that this compound can inhibit the replication of certain viruses, including the herpes simplex virus.
Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. This may involve studying its effects on various signaling pathways and biochemical processes in the body.
Synthesemethoden
The synthesis of 6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline involves the reaction of 1,2,3,4-tetrahydroisoquinoline with trifluoroacetic anhydride in the presence of a catalyst. This reaction leads to the formation of the desired compound, which can then be purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. One of the major areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of research is its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Eigenschaften
Produktname |
6,7-Dimethoxy-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Molekularformel |
C13H14F3NO3 |
Molekulargewicht |
289.25 g/mol |
IUPAC-Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H14F3NO3/c1-19-10-5-8-3-4-17(12(18)13(14,15)16)7-9(8)6-11(10)20-2/h5-6H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
HWUAOACPIMVSJN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C(F)(F)F)OC |
Kanonische SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C(F)(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)

![2-(3-bromophenyl)-6-{[2-(3-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B303227.png)

![2-(5-Methyl-isoxazol-3-yl)-5-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)-isoindole-1,3-dione](/img/structure/B303231.png)




![3-(4-chlorophenyl)-6-{[3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydro-6-quinazolinyl]methyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B303239.png)
![2-Methylpropyl {5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B303243.png)